molecular formula C22H28N2O4S B2705265 4-ethoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1021039-75-7

4-ethoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2705265
CAS No.: 1021039-75-7
M. Wt: 416.54
InChI Key: IUZZRERIFRQOCX-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs. It also contains a tetrahydroquinoline group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline group, for instance, is a heterocyclic compound that includes a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzenesulfonamide group could potentially undergo reactions such as hydrolysis or substitution.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group could enhance its water solubility, while the ethoxy and methyl groups could increase its lipophilicity.

Scientific Research Applications

Molecular Structure and Interactions

Gliquidone research highlights the importance of intramolecular and intermolecular hydrogen bonding in the molecular structure of related compounds. Such interactions are crucial for understanding the conformation and stability of pharmaceutical compounds (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy

Zinc Phthalocyanine derivatives have been synthesized and characterized for their potential in photodynamic therapy, a treatment method for cancer. The synthesized compounds show good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agents

Research on 4-Quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has shown significant antimicrobial activity, indicating potential use as antimicrobial agents. These compounds displayed high activity against Gram-positive bacteria, showcasing the diversity of applications in combating microbial resistance (2019).

Drug Development and Metabolism

Studies on TA-0201CA , a pharmacologically active metabolite, have contributed to understanding drug metabolism, specifically the transporters involved in hepatobiliary transport. This research can aid in the development of drugs with optimized absorption, distribution, metabolism, and excretion properties (Fukuda et al., 2010).

Antitumor Agents

Tetrahydroquinoline derivatives containing the sulfonamide moiety have been synthesized and evaluated for their antitumor activity. Some compounds exhibited potent antitumor activity, highlighting the potential for developing new antitumor agents (Alqasoumi et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a benzenesulfonamide group act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body.

Future Directions

The future research directions could involve further studies to elucidate the compound’s properties, potential uses, and mechanisms of action. This could include in vitro and in vivo studies, as well as computational modeling .

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-21(25)24-11-7-8-17-14-18(9-10-20(17)24)23-29(26,27)19-12-15(3)22(28-6-2)16(4)13-19/h9-10,12-14,23H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZZRERIFRQOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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